
3-Amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide (3-AMT) is an organic compound with a unique structure and a wide range of applications. It is a versatile building block for the synthesis of various compounds and has been used in a variety of fields such as pharmaceuticals, food additives, and agrochemicals. 3-AMT is a heterocyclic compound with a five-membered ring structure, containing a sulfur atom and two nitrogen atoms. Its structure gives it a variety of properties, including solubility in a variety of solvents, and the ability to form strong hydrogen bonds with other molecules. In addition, it has been found to have a wide range of biological activities, including antiviral and antifungal activity.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 3-Amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide, focusing on six unique applications:
Antimicrobial Agents
3-Amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide has shown potential as an antimicrobial agent. Its unique chemical structure allows it to interact with microbial cell walls and membranes, disrupting their integrity and leading to cell death. This makes it a promising candidate for developing new antibiotics to combat resistant bacterial strains .
Anticancer Research
This compound has been investigated for its anticancer properties. Studies suggest that it can induce apoptosis (programmed cell death) in cancer cells by interfering with cellular signaling pathways. Its ability to selectively target cancer cells while sparing normal cells makes it a valuable molecule in cancer research .
Anti-inflammatory Agents
Research has indicated that 3-Amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide exhibits anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This property is particularly useful in developing treatments for chronic inflammatory diseases such as rheumatoid arthritis .
Antioxidant Activity
The compound has been studied for its antioxidant activity. It can scavenge free radicals and reduce oxidative stress in cells. This antioxidant property is beneficial in preventing cellular damage and aging, and it has potential applications in developing supplements and pharmaceuticals aimed at enhancing cellular health .
Material Science
In material science, this compound has been used as a building block for synthesizing novel polymers and materials. Its unique chemical properties allow it to form stable and functional materials with potential applications in electronics, coatings, and nanotechnology.
These applications highlight the versatility and potential of 3-Amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
Sigma-Aldrich Santa Cruz Biotechnology Sigma-Aldrich Santa Cruz Biotechnology : Sigma-Aldrich : Santa Cruz Biotechnology
Eigenschaften
IUPAC Name |
3-amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-17-8-4-2-7(3-5-8)10-6-9(13)11(18-10)12(16)15-14/h2-6H,13-14H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENIEAAZERKIKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)NN)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

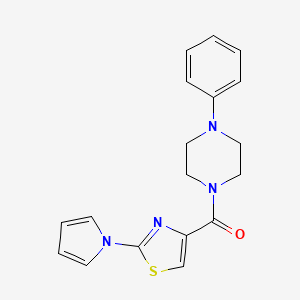


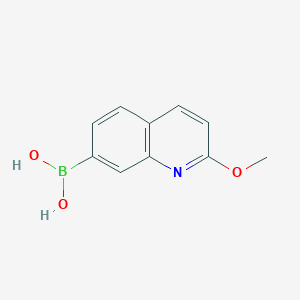

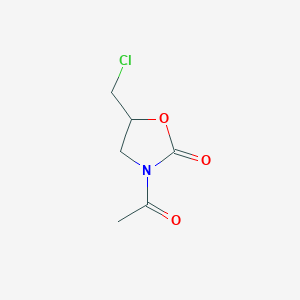
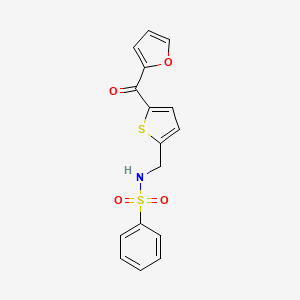
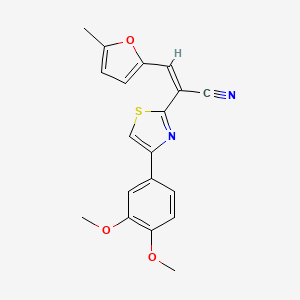

![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2483526.png)
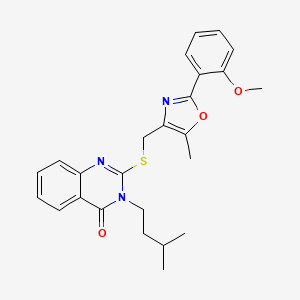
![N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine](/img/structure/B2483532.png)
![2,2-dimethyl-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2483533.png)
![6-(5-Chloro-2-methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)